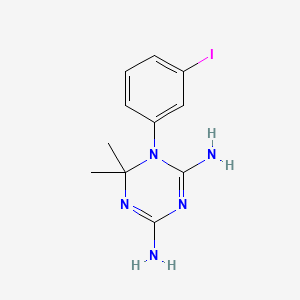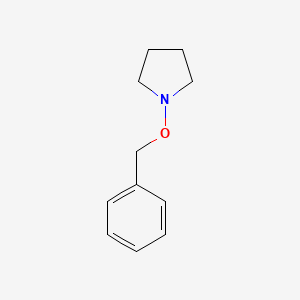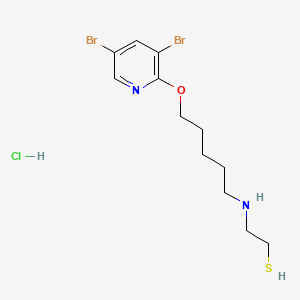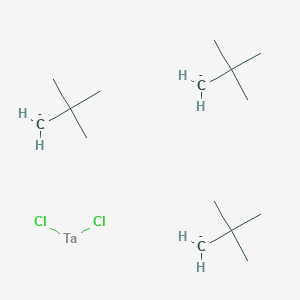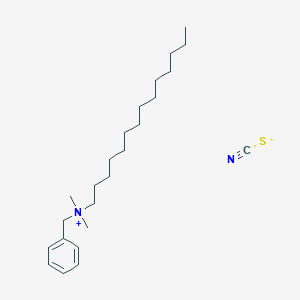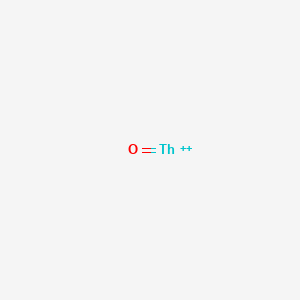
Oxothorium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxothorium(2+) is a chemical compound that features thorium in a +2 oxidation state, bonded to oxygen. Thorium is a radioactive actinide metal, and its compounds are of significant interest due to their potential applications in nuclear energy and materials science. The study of oxothorium(2+) and its derivatives is crucial for understanding the chemistry of thorium and its behavior in various chemical environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxothorium(2+) typically involves the reduction of thorium compounds in the presence of oxygen donors. One common method is the reduction of thorium dioxide (ThO₂) using a strong reducing agent such as lithium or sodium in an inert atmosphere. The reaction is carried out at high temperatures to facilitate the reduction process.
Industrial Production Methods
Industrial production of oxothorium(2+) is not well-documented due to its limited applications and the challenges associated with handling radioactive materials. the principles of high-temperature reduction and the use of inert atmospheres are likely to be employed in any large-scale production processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxothorium(2+) can undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form higher oxidation state compounds.
Reduction: Reacting with reducing agents to form lower oxidation state compounds.
Substitution: Replacing ligands or atoms in the compound with other chemical species.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Uses strong reducing agents like lithium or sodium in an inert atmosphere.
Substitution: Involves the use of ligands or other chemical species that can replace existing atoms or groups in the compound.
Major Products Formed
Oxidation: Higher oxidation state thorium oxides.
Reduction: Lower oxidation state thorium compounds.
Substitution: Various thorium complexes with different ligands.
Applications De Recherche Scientifique
Oxothorium(2+) has several scientific research applications, including:
Chemistry: Studying the fundamental properties and reactivity of thorium compounds.
Materials Science: Developing new materials with unique properties for industrial applications.
Nuclear Energy: Investigating the potential use of thorium compounds in nuclear reactors and fuel cycles.
Environmental Science: Understanding the behavior of thorium in the environment and its impact on ecosystems.
Mécanisme D'action
The mechanism of action of oxothorium(2+) involves its interaction with other chemical species through oxidation, reduction, and substitution reactions The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species
Comparaison Avec Des Composés Similaires
Similar Compounds
Thorium Dioxide (ThO₂): A common thorium compound with thorium in a +4 oxidation state.
Thorium Nitrate (Th(NO₃)₄): A thorium compound used in various chemical applications.
Thorium Sulfate (Th(SO₄)₂): Another thorium compound with different chemical properties.
Uniqueness
Oxothorium(2+) is unique due to its +2 oxidation state, which is less common for thorium compounds
Propriétés
Numéro CAS |
43336-67-0 |
|---|---|
Formule moléculaire |
OTh+2 |
Poids moléculaire |
248.037 g/mol |
Nom IUPAC |
oxothorium(2+) |
InChI |
InChI=1S/O.Th/q;+2 |
Clé InChI |
XUBWQJUIEDUNKI-UHFFFAOYSA-N |
SMILES canonique |
O=[Th+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


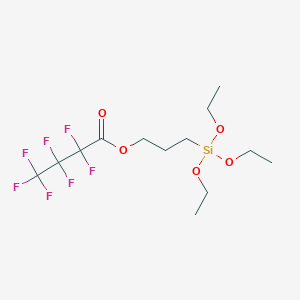

![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
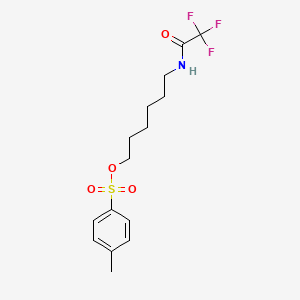
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
